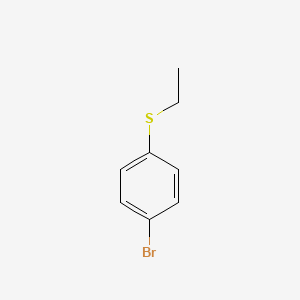

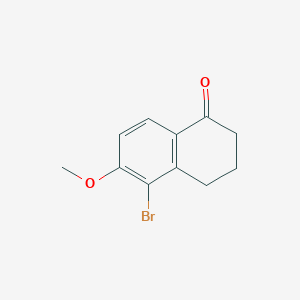

5-溴-6-甲氧基-3,4-二氢-2H-萘-1-酮

描述

The compound "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves a sequence of reactions starting from 2-naphthoic acid, which suggests that the compound of interest might also be derivable from naphthalene-based precursors .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, esterification, and substitution reactions. For example, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is achieved through a six-step process with an overall yield of 27% . This process includes the use of sodium methoxide (NaOMe) in the presence of copper(I) iodide (CuI), followed by a Birch reduction, Curtius rearrangement, and hydrogenolysis to produce the biologically active compound. These methods could potentially be adapted for the synthesis of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" is not provided, the structure of related compounds can be informative. For instance, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show specific hydrogen bonding patterns and planarity in their crystal structures . These structural details, such as hydrogen bonding motifs and dihedral angles, are crucial for understanding the molecular conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one." However, the reported chemical reactions of similar compounds involve hydrogen bonding and weak π-π stacking interactions, which are significant in the formation of crystal structures . These interactions could influence the reactivity and interaction of the compound with other molecules, suggesting that "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" may also engage in similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" are not detailed in the provided papers. However, the properties of structurally related compounds, such as solubility, melting points, and crystal packing, can be inferred from the molecular structure and intermolecular interactions described. For example, the presence of bromine and methoxy groups in the compound could affect its polarity and, consequently, its solubility in various solvents. The crystal packing information from related compounds suggests that "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" might also exhibit specific solid-state properties that could be relevant for its application in material science or pharmaceuticals .

科学研究应用

合成与结构分析

5-溴-6-甲氧基-3,4-二氢-2H-萘-1-酮一直是合成复杂有机化合物中关注的主题。例如,研究表明其在相关化合物的晶体结构分析中很有用。Zingales 等人 (2016) 研究了由 6-甲氧基-3,4-二氢-2H-萘-1-酮与 2-溴烟酰醛反应获得的相关化合物的晶体结构,展示了其在结构化学中的重要性 (Zingales 等人,2016)。

有机合成与化学反应

该化合物各种有机合成工艺中发挥着至关重要的作用。例如,它用于合成茚满和其它 α-稠合菲,正如 Gilchrist 和 Summersell (1988) 所详细阐述的,他们探讨了它在钯 (0) 偶联和电环环化序列中的用途 (Gilchrist & Summersell,1988)。

生物学评估与药理学研究

虽然避免了药物使用和剂量细节,但值得注意的是,5-溴-6-甲氧基-3,4-二氢-2H-萘-1-酮的衍生物已被合成并对其生物活性进行了评估。Nandagokula 等人 (2012) 合成了一系列衍生物,并评估了它们的抗氧化、抗炎和镇痛活性,展示了该化合物在药学中的潜力 (Nandagokula 等人,2012)。

化学性质与反应

该化合物一直是涉及化学性质和反应的研究中的关键参与者。例如,它在 Adachi 和 Mori (1983) 探索的芳香倍半萜合成中的作用突出了其在复杂化学合成中的用途 (Adachi & Mori,1983)。

光诱导交叉偶联反应

该化合物还在光化学中找到了应用,正如 Ito 等人 (1981) 所证明的,他们研究了 5-溴-1,3-二甲基尿嘧啶与富电子芳烃的光诱导交叉偶联反应,表明其在光反应性合成中的相关性 (Ito 等人,1981)。

作用机制

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It is known to be used in scientific research, including drug discovery and organic synthesis, suggesting it may interact with various biological targets.

Result of Action

As a versatile material used in scientific research, it is likely to have diverse effects depending on the specific context of its use.

属性

IUPAC Name |

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFOQFXJIBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401744 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26231-23-2 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

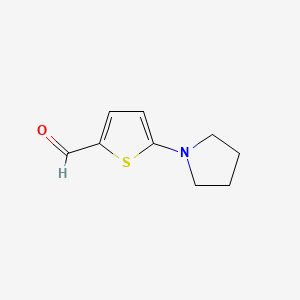

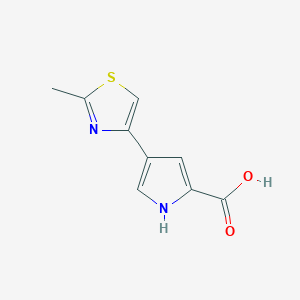

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

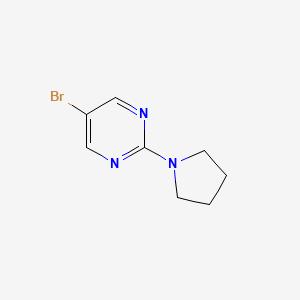

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

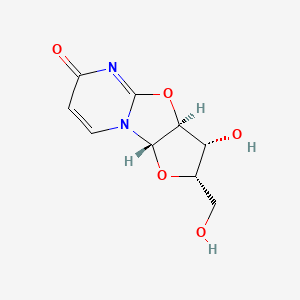

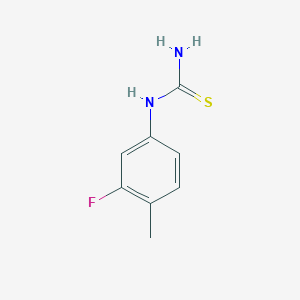

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)